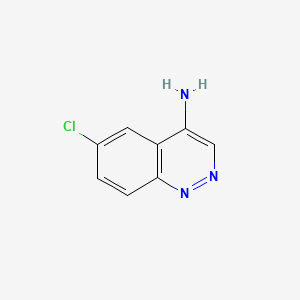

4-Amino-6-chlorocinnoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

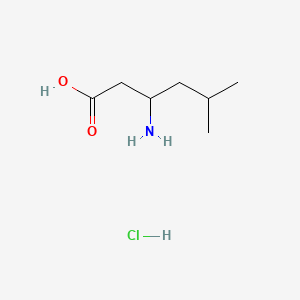

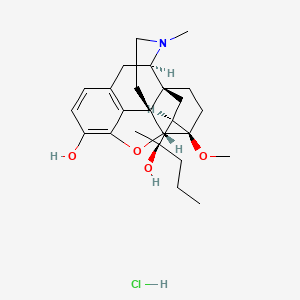

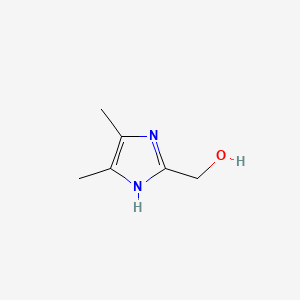

4-Amino-6-chlorocinnoline is a chemical compound with the molecular formula C8H6ClN3. It has a molecular weight of 179.61 . It is a light yellow to brown solid .

Molecular Structure Analysis

The InChI code for 4-Amino-6-chlorocinnoline is1S/C8H6ClN3/c9-5-1-2-8-6 (3-5)7 (10)4-11-12-8/h1-4H, (H2,10,12) . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis

4-Amino-6-chlorocinnoline is a solid at room temperature . .Applications De Recherche Scientifique

Synthesis and Reactivity: The synthesis of 4-(Oxiran-2-ylmethoxy)cinnoline, a cinnoline analogue, involves the reaction of 4-chlorocinnoline with specific reagents. This process and the reactivity of the resulting compounds have been studied, highlighting the potential for developing novel pharmaceutical compounds (Holzer, Eller, & Schönberger, 2008).

Antimicrobial and Antitubercular Activity: Research on aminopyrimidine and thiopyrimidine derivatives, including 3-(2-amino-6-arylpyrimidin-4-yl)-6-chlorocinnolin-4(3H)-one, has shown promising results against various microbes and Mycobacterium tuberculosis, indicating potential applications in treating infections and tuberculosis (Patel, Akbari, Purohit, & Joshi, 2008).

Crystallographic and Molecular-Orbital Studies: Investigations into the geometry of antifolate drugs, including the study of cinnoline analogues, contribute to understanding the structural aspects of these compounds, which is crucial for drug design (Hunt, Schwalbe, Bird, & Mallinson, 1980).

Antiplasmodial Activity: Research into aminoquinolines, including 4-aminoquinoline derivatives, demonstrates their significance in inhibiting beta-hematin formation and their potential as antimalarial agents (Egan, Hunter, Kaschula, Marques, Misplon, & Walden, 2000).

Antitumor Activity: Novel 4-arylaminoquinazoline derivatives have shown potent antitumor activities, indicating the potential use of 4-aminoquinoline analogues in cancer therapy (Zhang, Chen, Li, Gao, Hao, Li, & Yan, 2019).

Electrochemical Sensors for Drug Determination: The development of electrochemical sensors for detecting 4-aminoquinoline drugs in biological and environmental samples is an emerging field, important for monitoring drug levels and ensuring safety (Matrouf, Loudiki, Ariouil, Laghrib, Farahi, Bakasse, Saqrane, Lahrich, & El Mhammedi, 2022).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-chlorocinnolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLORJJGWIUWAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-chlorocinnoline | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B599575.png)

![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)

![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)